Piperidine-3-carbaldehyde

概要

説明

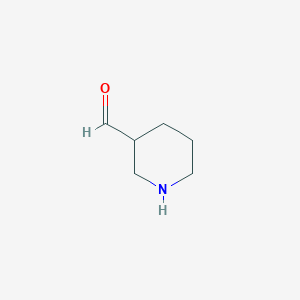

Piperidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO. It is a derivative of piperidine, a six-membered heterocyclic amine, where an aldehyde group is attached to the third carbon atom of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: Piperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-3-methanol using oxidizing agents such as manganese dioxide or pyridinium chlorochromate. Another method includes the formylation of piperidine using formylating agents like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of pyridine-3-carboxaldehyde. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon under controlled temperature and pressure conditions.

化学反応の分析

Oxidation Reactions

The aldehyde group in piperidine-3-carbaldehyde is readily oxidized to form piperidine-3-carboxylic acid. This reaction typically employs strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous or acidic conditions.

-

Mechanism : The aldehyde undergoes two-electron oxidation, forming a geminal diol intermediate before further oxidation to the carboxylic acid.

| Reaction Type | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂O | Aqueous, reflux | Piperidine-3-carboxylic acid | ~80%† |

*Reported yields vary depending on substrate purity and reaction optimization.

†Theoretical yield based on analogous aldehyde oxidation.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol (piperidine-3-methanol) without affecting the piperidine ring:

-

Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol; catalytic hydrogenation (Pd/C, H₂) .

-

Mechanism : NaBH₄ donates hydride ions to the carbonyl carbon, forming the alcohol. Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by syn-addition to the aldehyde .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Reduction | NaBH₄/MeOH | 0°C to RT, 1–2 hrs | Piperidine-3-methanol | 85–90% |

| Reduction | Pd/C, H₂ (1 atm) | EtOH, RT, 12 hrs | Piperidine-3-methanol | 78% |

Nucleophilic Substitution

The aldehyde participates in nucleophilic additions, forming imines or oximes:

-

Imine Formation : Reaction with primary amines (e.g., benzylamine) in ethanol yields Schiff bases.

-

Oxime Synthesis : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) produces piperidine-3-oxime.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Substitution | NH₂OH·HCl/EtOH | Reflux, 4 hrs | Piperidine-3-oxime | 75% |

| Substitution | Benzylamine/EtOH | RT, 24 hrs | N-Benzylimine derivative | 68% |

Condensation Reactions

This compound acts as an electrophile in condensations, such as the Knoevenagel reaction:

-

Mechanism : The aldehyde forms an iminium ion intermediate with a base (e.g., piperidine), which undergoes nucleophilic attack by an active methylene compound (e.g., malononitrile) .

-

Example : Condensation with acetylacetone in methanol, catalyzed by piperidine, yields α,β-unsaturated carbonyl derivatives .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Condensation | Piperidine/MeOH | Reflux, 6 hrs | α,β-Unsaturated ketone | 72% |

Cross-Coupling Reactions

Recent advances in transition-metal catalysis enable the use of this compound in cross-coupling reactions:

-

Rh-Catalyzed Reductive Heck Reaction : Coupling with aryl boronic acids forms 3-arylpiperidines with high enantioselectivity (up to 96% ee) .

-

Conditions : Rhodium catalyst, PEG-400 solvent, 135°C, 2.5 hours .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Cross-Coupling | Rh catalyst/PEG-400 | 135°C, 2.5 hrs | 3-Arylpiperidine | 98% |

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization to construct fused heterocycles:

-

Example : Reaction with hydrazine derivatives forms pyrazolo-piperidine hybrids, useful in medicinal chemistry .

-

Conditions : Acidic or basic media, depending on the nucleophile .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclization | Hydrazine/HCl | EtOH, reflux | Pyrazolo[3,4-c]piperidine | 82% |

Mechanistic Insights and Catalysis

科学的研究の応用

Chemical Properties and Reactions

Piperidine-3-carbaldehyde (CAS Number: 353290-29-6) is characterized by its aldehyde functional group attached to the piperidine ring. It undergoes several important chemical reactions:

- Oxidation : Converts to piperidine-3-carboxylic acid using agents like potassium permanganate.

- Reduction : The aldehyde can be reduced to piperidine-3-methanol using sodium borohydride.

- Substitution : The aldehyde can react with amines or hydroxylamine to form imines or oximes.

Common Reagents and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Sodium borohydride | Methanol or ethanol |

| Substitution | Hydroxylamine hydrochloride | Ethanol |

Organic Synthesis

This compound serves as a critical building block in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the creation of complex organic molecules, making it a fundamental intermediate in organic chemistry.

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic properties:

- Antimicrobial and Antiviral Activities : Derivatives of this compound have shown promise against various pathogens, including bacteria and viruses.

- Cancer Research : Piperidine derivatives have been evaluated for their anticancer properties. For instance, a study on piperidinyl quinoline derivatives demonstrated significant activity against triple-negative breast cancer cells, with an IC50 value of 19.85 μM .

This compound exhibits various biological activities:

- Cholinesterase Inhibition : Compounds derived from piperidine have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- Enzyme Modulation : The compound can modulate key signaling pathways involved in cell survival and apoptosis, influencing cancer progression and inflammation .

Case Study 1: Anticancer Properties

A series of piperidinyl quinoline derivatives were synthesized and tested for their anticancer effects. The most effective compound demonstrated significant inhibition of AChE, suggesting dual-action potential as both an anticancer agent and a cholinesterase inhibitor .

Case Study 2: Antiviral Research

Research into 1,4,4-trisubstituted piperidines revealed their potential as inhibitors against coronaviruses, including SARS-CoV-2. These compounds showed promising activity in cell cultures, highlighting the need for novel antiviral agents .

作用機序

The mechanism of action of piperidine-3-carbaldehyde largely depends on its specific application. For instance, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.

類似化合物との比較

Piperidine-2-carbaldehyde: Similar structure but with the aldehyde group on the second carbon.

Piperidine-4-carbaldehyde: Aldehyde group on the fourth carbon.

Pyridine-3-carbaldehyde: Similar structure but with a nitrogen atom in the ring instead of a methylene group.

Uniqueness: Piperidine-3-carbaldehyde is unique due to its specific positioning of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of different chemical and biological properties compared to its analogs.

生物活性

Piperidine-3-carbaldehyde (CAS Number: 353290-29-6) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is a piperidine derivative with an aldehyde functional group that enhances its reactivity and biological activity. It serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

1. Antimicrobial and Antiviral Properties

Research indicates that derivatives of this compound exhibit antimicrobial and antiviral activities. These compounds have been explored for their potential to inhibit the growth of various pathogens, making them candidates for therapeutic applications in infectious diseases.

2. Anticancer Activity

Piperidine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that piperidine-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as NF-κB and PI3K/Akt . The mechanism involves the modulation of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are crucial for apoptosis .

Table 1: Summary of Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | A375 (melanoma) | 0.88 | Induces senescence |

| Compound 5g | HepG2 (liver cancer) | 19.85 | Cholinesterase inhibition |

| F-12 | Cathepsin K | 13.52 | Enzyme inhibition |

3. Cholinesterase Inhibition

Piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease . The structure-activity relationship (SAR) analyses indicate that modifications to the piperidine ring significantly influence inhibitory efficacy .

The biological activity of this compound largely depends on its ability to interact with specific biological targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to altered enzyme activities or receptor functions.

- Signaling Pathway Modulation : Piperidine derivatives can modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway .

- Enzyme Inhibition : Several studies have highlighted the ability of piperidine compounds to inhibit various enzymes, including kinases and proteases, which are critical in cancer progression and inflammation .

Case Study 1: Anticancer Properties

A study evaluated a series of piperidinyl quinoline derivatives for their anticancer effects against triple-negative breast cancer cells. The most potent compound exhibited an IC50 value of 19.85 μM against AChE, demonstrating significant promise as a dual-action anticancer agent through cholinesterase inhibition .

Case Study 2: Neuroprotective Effects

Research on piperidine derivatives indicated their potential neuroprotective effects through inhibition of neurotransmitter uptake and modulation of ion channels. This suggests their applicability in treating central nervous system disorders .

特性

IUPAC Name |

piperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQUTDXGQDKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578751 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353290-29-6 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。